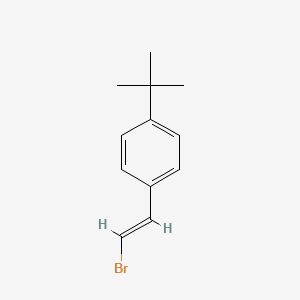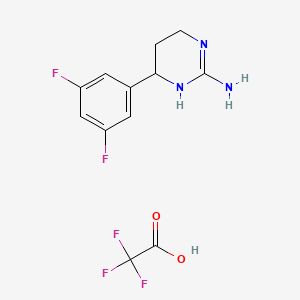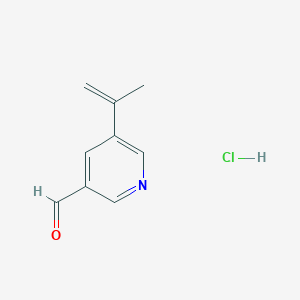
5-(Prop-1-en-2-yl)pyridine-3-carbaldehydehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is known for its unique structure, which includes a pyridine ring substituted with a prop-1-en-2-yl group and a carbaldehyde group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with appropriate reagents to introduce the prop-1-en-2-yl and carbaldehyde groups . Another method involves the aerobic oxidation of the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the pyridine ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-(propan-2-yl)pyridine-3-carbaldehyde hydrochloride: Similar structure but with a propan-2-yl group instead of a prop-1-en-2-yl group.
3-Pyridinecarboxaldehyde: Lacks the prop-1-en-2-yl group but shares the pyridine and carbaldehyde functionalities.
Uniqueness
5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-prop-1-en-2-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c1-7(2)9-3-8(6-11)4-10-5-9;/h3-6H,1H2,2H3;1H |
InChI Key |
MVVPJXFAXUHLTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CN=CC(=C1)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
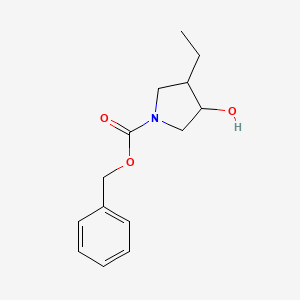
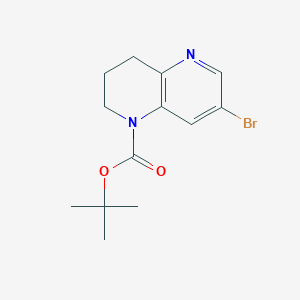
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
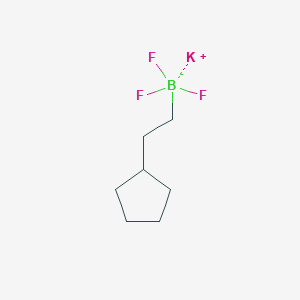
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)
![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
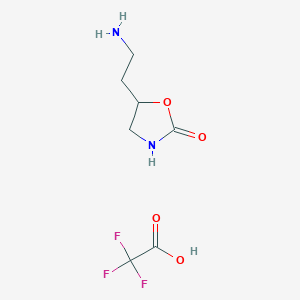
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
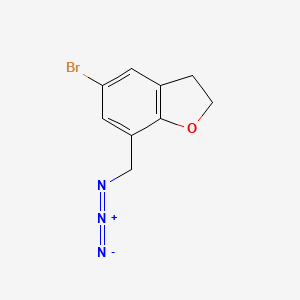
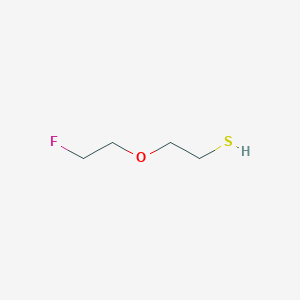
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
